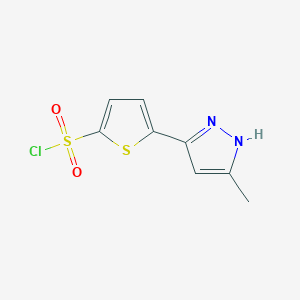![molecular formula C19H21F3N4O B2905657 2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone CAS No. 1775491-95-6](/img/structure/B2905657.png)
2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone, commonly known as TFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. TFPB is a piperazine derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for investigating the underlying mechanisms of various biological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone involves the reaction of 4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine with 2-phenyl-1-butanone in the presence of a suitable catalyst and solvent.
Starting Materials
4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine, 2-phenyl-1-butanone, Catalyst, Solvent
Reaction
Step 1: Dissolve 4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine and 2-phenyl-1-butanone in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and extract the product using a suitable solvent., Step 5: Purify the product using column chromatography or recrystallization.
作用機序
The mechanism of action of TFPB involves its ability to bind to specific enzymes or receptors and inhibit their activity. For example, TFPB binds to the catalytic domain of PARP and prevents it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
生化学的および生理学的効果
TFPB has been shown to have a variety of biochemical and physiological effects in different cell types. For example, TFPB has been shown to induce apoptosis in cancer cells by inhibiting PARP activity. TFPB has also been shown to inhibit the activity of the receptor tyrosine kinase c-Met, which is involved in the regulation of cell growth and survival. Inhibition of c-Met activity by TFPB can lead to the suppression of tumor growth and metastasis.
実験室実験の利点と制限
TFPB has several advantages as a research tool, including its high potency and selectivity for specific enzymes and receptors. TFPB is also relatively easy to synthesize and can be used at low concentrations, making it a cost-effective option for laboratory experiments. However, TFPB has some limitations, including its potential toxicity and off-target effects. Careful experimental design and appropriate controls are necessary to ensure the validity of results obtained using TFPB.
将来の方向性
There are several future directions for research involving TFPB. One potential area of investigation is the development of TFPB analogs with improved potency and selectivity for specific enzymes or receptors. Another area of interest is the use of TFPB as a tool for investigating the role of PARP and other enzymes in DNA repair and cell death pathways. Additionally, TFPB may have potential applications in the development of new cancer therapies, either alone or in combination with other drugs.
科学的研究の応用
TFPB has been extensively used in scientific research to investigate the role of various enzymes and receptors in biological processes. For example, TFPB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. By inhibiting PARP activity, TFPB can induce cell death in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-phenyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-2-15(14-6-4-3-5-7-14)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h3-7,12-13,15H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOBPAFCOVEGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905574.png)
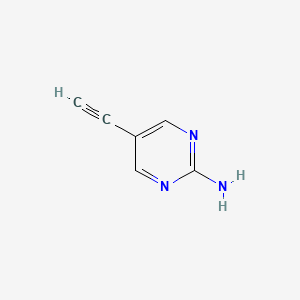
![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)
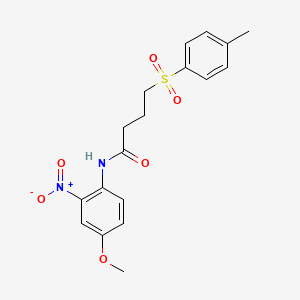
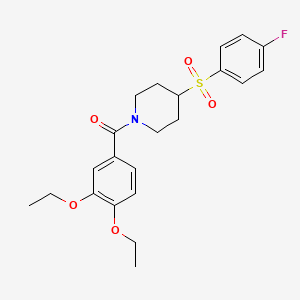
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2905587.png)
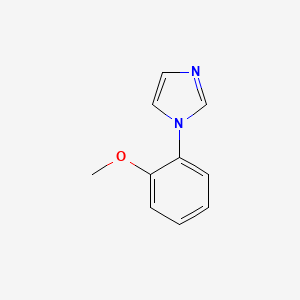
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)
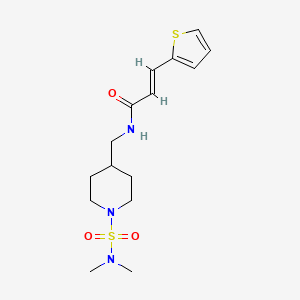
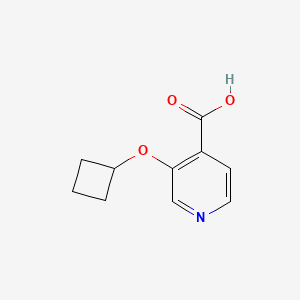
![7-(tert-butyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2905596.png)
